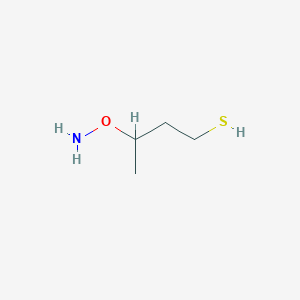
3-(Aminooxy)butane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminooxy)butane-1-thiol is a chemical compound with the molecular formula C4H11NOS It is a thiol, which means it contains a sulfhydryl (-SH) group, and an aminooxy group (-ONH2)
準備方法
Synthetic Routes and Reaction Conditions
3-(Aminooxy)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of butane-1-thiol with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
3-(Aminooxy)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Simpler thiols, amines.
Substitution Products: Various derivatives depending on the substituent used.
科学的研究の応用
3-(Aminooxy)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a radioprotector.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Aminooxy)butane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The aminooxy group can react with carbonyl groups in biomolecules, forming stable oxime linkages. These interactions can influence cellular pathways and processes, making the compound useful in research and therapeutic applications.
類似化合物との比較
Similar Compounds
Butane-1-thiol: Similar structure but lacks the aminooxy group.
3-(Aminooxy)-1-propanethiol: Similar but with a shorter carbon chain.
Cysteamine: Contains both amino and thiol groups but with a different structure.
Uniqueness
3-(Aminooxy)butane-1-thiol is unique due to the presence of both the thiol and aminooxy groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler thiols or amines.
特性
分子式 |
C4H11NOS |
|---|---|
分子量 |
121.20 g/mol |
IUPAC名 |
O-(4-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(6-5)2-3-7/h4,7H,2-3,5H2,1H3 |
InChIキー |
ZBWASMUZSLYFQT-UHFFFAOYSA-N |
正規SMILES |
CC(CCS)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)


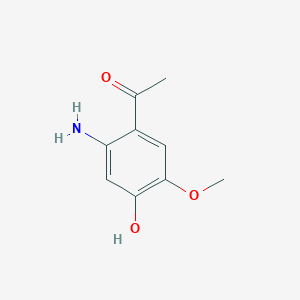
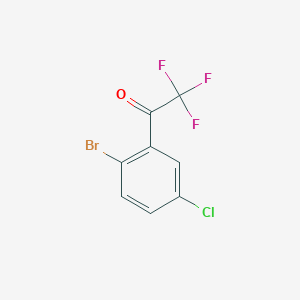
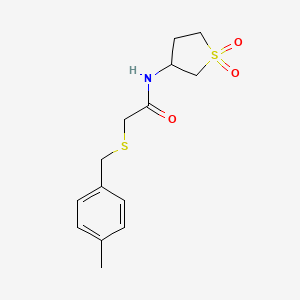
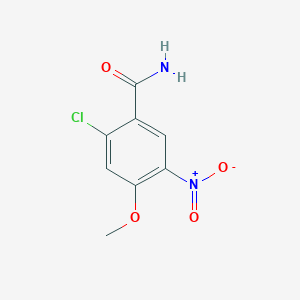

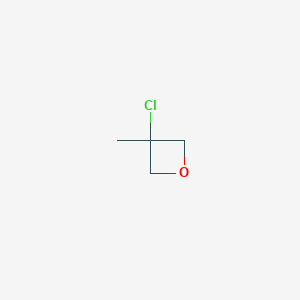


![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
